molecular formula C15H12N6OS B2642595 1-(2-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892748-24-2

1-(2-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2642595
CAS No.: 892748-24-2
M. Wt: 324.36
InChI Key: OZUDDNNIFCWALJ-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a sophisticated heterocyclic compound designed for chemical biology and medicinal chemistry research. Its molecular architecture integrates a 1,2,3-triazole core, a 1,2,4-oxadiazole ring, and thiophene and ortho-tolyl substituents, making it a valuable scaffold for probing protein-ligand interactions. The 1,2,4-oxadiazole moiety is a well-known bioisostere for ester and amide functionalities, often employed to enhance metabolic stability and binding affinity in drug discovery efforts. This compound is of significant interest in the development of pharmacological probes, particularly for enzymes where such heterocyclic systems are known to show activity. Researchers can utilize this molecule as a key intermediate or a final target compound in high-throughput screening campaigns aimed at identifying novel inhibitors or modulators of biological targets relevant to various disease pathways. Its structure is emblematic of modern lead-oriented synthesis, aimed at populating chemical space with complex, three-dimensional molecules for fragment-based drug discovery. The presence of multiple nitrogen heterocycles suggests potential for interactions with a wide range of biological targets, including kinases and other ATP-binding proteins. This reagent is provided exclusively for use in non-clinical laboratory research.

Properties

IUPAC Name

3-(2-methylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6OS/c1-9-5-2-3-6-10(9)21-13(16)12(18-20-21)15-17-14(19-22-15)11-7-4-8-23-11/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUDDNNIFCWALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

    Synthesis of the oxadiazole ring: This involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative.

    Introduction of the thiophene ring: This can be done through a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs, potentially using continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methyl group on the 2-methylphenyl ring undergoes electrophilic aromatic substitution under nitration conditions. Treatment with concentrated HNO₃/H₂SO₄ at 0–5°C yields a nitro derivative at the para position relative to the methyl group.

Key conditions :

  • Reagents: HNO₃ (90%), H₂SO₄ (catalytic)

  • Temperature: 0–5°C

  • Yield: 72%

Oxidation Reactions

The thiophene ring is susceptible to oxidation. Using KMnO₄ in acidic medium (H₂SO₄) at 80°C converts the thiophene moiety into a sulfone group, forming 1-(2-methylphenyl)-4-[3-(thiophen-2-yl-1,1-dioxide)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine.

Reaction specifics :

ReagentConditionsProduct Structure ModificationYield
KMnO₄/H₂SO₄80°C, 6 hoursThiophene → Thiophene sulfone68%

Cycloaddition Reactions

The triazole ring participates in 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate (DMAD). This reaction forms a fused pyrazole-triazole hybrid structure under mild conditions.

Mechanistic pathway :

  • DMAD acts as a dipolarophile.

  • Triazole’s N–N bond generates a 1,3-dipole.

  • Cycloaddition yields a bicyclic product.

Optimized parameters :

  • Solvent: Dichloromethane

  • Temperature: 25°C

  • Catalyst: None required

  • Yield: 85%

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring undergoes hydrolysis in basic media (NaOH, 10% aq.) at reflux to produce a diamide derivative. This reaction proceeds via ring-opening followed by recombination .

Experimental data :

  • Reagents: NaOH (10%), H₂O/EtOH (1:1)

  • Time: 8 hours

  • Yield: 60%

Amine Group Alkylation

The primary amine at position 5 of the triazole reacts with alkyl halides (e.g., CH₃I) in DMF to form N-alkylated derivatives. This modification enhances solubility for biological testing .

Catalytic Hydrogenation

Under H₂ (1 atm) with Pd/C (5% wt), the oxadiazole ring is selectively reduced to a diamino structure while preserving other functional groups.

Conditions :

  • Catalyst: Pd/C (5%)

  • Solvent: Ethanol

  • Temperature: 50°C

  • Conversion: >90%

Table of Key Reaction Outcomes

Reaction TypeReagents/ConditionsProductYield (%)
NitrationHNO₃/H₂SO₄, 0–5°CNitro-aromatic derivative72
Thiophene oxidationKMnO₄/H₂SO₄, 80°CThiophene sulfone68
CycloadditionDMAD, CH₂Cl₂, 25°CFused pyrazole-triazole85
Oxadiazole hydrolysisNaOH (10%), refluxDiamide derivative60
Catalytic hydrogenationH₂, Pd/C, EtOH, 50°CReduced oxadiazole (diamino)90

Mechanistic Insights

  • Electrophilic substitution : Directed by the methyl group’s +I effect, favoring para nitration.

  • Thiophene oxidation : Proceeds via radical intermediates, confirmed by ESR studies .

  • Triazole cycloaddition : Follows Huisgen’s 1,3-dipolar mechanism without requiring Cu(I) catalysts.

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring fused with an oxadiazole moiety and a thiophene group. This unique combination allows for diverse interactions with biological targets, enhancing its potential efficacy in therapeutic applications.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing oxadiazole and triazole rings. For instance:

  • Mechanism of Action : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival. Specifically, it can target dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
  • In Vitro Studies : Research indicates that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer). The mechanism involves the inhibition of RNA and DNA synthesis without affecting protein synthesis .
Compound Cell Line IC50 Value Reference
1-(2-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amineHepG-2TBD
This compoundA-549TBD

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities:

  • Broad-Spectrum Activity : Research suggests that compounds with thiophene and oxadiazole structures exhibit potent antibacterial and antifungal properties. These compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .

Other Pharmacological Activities

Beyond anticancer and antimicrobial applications, this compound may exhibit several other pharmacological effects:

Anti-inflammatory Effects

Compounds with similar structural motifs have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Central Nervous System Activity

Some derivatives have shown potential as neuroprotective agents by modulating neurotransmitter systems involved in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound for therapeutic purposes.

Comparison with Similar Compounds

Substituent Variations

Key structural analogues differ in aromatic substituents on the triazole and oxadiazole rings. These modifications influence physicochemical properties and biological activity:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity
1-(2-Methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₆H₁₃N₇OS 367.39 g/mol 2-methylphenyl, thiophen-2-yl oxadiazole Antiproliferative (inferred)
1-(3-Trifluoromethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₈H₁₃F₃N₆O 386.34 g/mol 3-CF₃-phenyl, 4-methylphenyl oxadiazole Not specified
1-(2,4-Difluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₇H₁₂F₂N₆O₂ 370.32 g/mol 2,4-difluorophenyl, 4-methoxyphenyl oxadiazole Screening compound
1-(4-Fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₄H₉FN₆OS 328.32 g/mol 4-fluorophenyl, thiophen-2-yl oxadiazole Not specified

Key Observations

  • Electron-Withdrawing Groups : The trifluoromethylphenyl substituent (in the C₁₈H₁₃F₃N₆O analogue) enhances metabolic resistance but may reduce solubility due to increased lipophilicity .
  • Electron-Donating Groups : Methoxy or methyl groups (e.g., 4-methylphenyl in C₁₈H₁₃F₃N₆O) improve solubility and bioavailability .
  • Thiophene vs.

Biological Activity

The compound 1-(2-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings and case studies.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown inhibitory effects against various cancer cell lines:

Cell Line IC50 (µM)
HCT-116 (Colon Cancer)0.67
PC-3 (Prostate Cancer)0.80
ACHN (Renal Cancer)0.87

These values indicate the potency of these compounds in inhibiting cell proliferation, suggesting that the compound may also exhibit similar activities due to its structural components .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively studied. For example, Dhumal et al. (2016) reported that certain oxadiazole derivatives exhibited strong inhibitory effects against Mycobacterium bovis BCG in both active and dormant states. Molecular docking studies revealed that these compounds bind effectively to the active site of mycobacterial enoyl reductase (InhA), crucial for fatty acid biosynthesis .

Anti-inflammatory Activity

Research indicates that oxadiazole derivatives can inhibit key inflammatory pathways. For instance, compounds have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which play a significant role in inflammation and pain modulation. The inhibition of these enzymes suggests potential applications in treating inflammatory diseases .

Case Studies

  • Anticancer Screening : A study evaluated the anticancer activity of various oxadiazole derivatives against a panel of cancer cell lines as per NCI guidelines. The results indicated that several compounds displayed significant growth inhibition across multiple cancer types, including melanoma and breast cancer .
  • Molecular Docking Studies : In-depth molecular docking studies were conducted to assess the binding affinities of synthesized oxadiazole derivatives with target proteins involved in cancer progression. These studies revealed promising interactions that could lead to the development of more effective anticancer agents .

Q & A

Q. What are the established synthetic routes for 1-(2-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 2-methylphenylacetylene and an azide precursor.
  • Step 2: Construction of the 1,2,4-oxadiazole ring. A common approach involves cyclization of an amidoxime intermediate with thiophenecarbonyl chloride under reflux in anhydrous ethanol .
  • Step 3: Functionalization at the 5-position of the triazole with an amine group via nucleophilic substitution or reductive amination.

Key Reaction Conditions:

StepReagents/ConditionsYieldReference
1CuSO₄, sodium ascorbate, DMF, RT75%
2POCl₃, reflux, 6h68%
3NH₃/MeOH, 60°C82%

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation combines:

  • X-ray crystallography for absolute configuration determination, particularly to resolve tautomeric forms (e.g., triazole vs. oxadiazole ring planarity) .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Key signals include thiophene protons (δ 7.2–7.5 ppm), triazole C-N (δ 145–150 ppm), and oxadiazole C-O (δ 165 ppm) .
    • IR spectroscopy : N-H stretching (~3350 cm⁻¹) and C=N/C-O vibrations (1600–1650 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What strategies optimize the yield of the oxadiazole ring formation during synthesis?

Methodological Answer: Optimization focuses on:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 min at 120°C) while improving yields by 15–20% compared to conventional heating .
  • Catalyst selection : Use of Lewis acids like ZnCl₂ or BF₃·Et₂O enhances cyclization efficiency by polarizing the amidoxime intermediate .
  • Solvent effects : Anhydrous DMF or toluene minimizes side reactions (e.g., hydrolysis of the oxadiazole ring) .

Experimental Data Comparison:

MethodTimeYieldPurity
Conventional reflux6h68%95%
Microwave-assisted15min83%98%

Q. How does the electronic configuration of substituents influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Thiophene vs. phenyl substitution : Thiophene’s electron-rich π-system enhances binding to aromatic residues in enzyme active sites (e.g., kinase inhibitors), increasing potency by ~30% compared to phenyl analogs .
  • Methyl group at 2-methylphenyl : Improves lipophilicity (logP +0.5), enhancing membrane permeability in cellular assays .
  • Oxadiazole vs. triazole ring : The oxadiazole’s electron-withdrawing nature stabilizes charge-transfer interactions in DNA intercalation studies .

Q. Computational Insights :

  • DFT calculations show the HOMO-LUMO gap narrows with electron-donating groups, correlating with redox-mediated antibacterial activity .

Q. How are contradictions in biological data resolved (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Dose-response profiling : Differentiate specific antimicrobial activity (MIC: 2–8 µg/mL) from nonspecific cytotoxicity (IC₅₀: >50 µg/mL) using parallel assays .
  • Mechanistic studies :
    • ROS generation assays : Confirm oxidative stress as the primary antimicrobial mechanism .
    • Apoptosis markers (e.g., caspase-3 activation): Identify cytotoxic thresholds in mammalian cells .

Q. Data Reconciliation Example :

AssayResult (µg/mL)Interpretation
Antimicrobial (E. coli)MIC = 4Target-specific
Cytotoxicity (HeLa)IC₅₀ = 60Low selectivity

Q. What computational tools predict the compound’s reactivity or metabolic stability?

Methodological Answer:

  • Reactivity : Quantum mechanical (QM) simulations (e.g., Gaussian) model nucleophilic attack sites on the triazole ring .
  • Metabolism :
    • CYP450 docking : AutoDock Vina predicts oxidation at the methylphenyl group (ΔG = -9.2 kcal/mol) .
    • ADMET prediction : SwissADME estimates moderate bioavailability (F = 65%) and high plasma protein binding (85%) .

Q. How are crystallization challenges addressed for X-ray studies?

Methodological Answer:

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization.
  • Additives : Trace acetic acid (0.1% v/v) improves crystal lattice formation for triazole-oxadiazole hybrids .
  • Temperature gradients : Gradual cooling from 40°C to 4°C over 48h yields diffraction-quality crystals .

Q. What are the limitations of current synthetic methods for scale-up?

Methodological Answer:

  • CuAAC scalability : Copper residue removal requires costly chromatography. Alternatives:
    • Heterogeneous catalysts (e.g., Cu nanoparticles on silica) reduce purification steps .
  • Oxadiazole cyclization : Exothermic reactions risk thermal runaway. Mitigation:
    • Flow chemistry : Enables precise temperature control and safer POCl₃ handling .

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